molecular formula C12H9F13O2 B3040556 3-(Perfluorohexyl)propyl acrylate CAS No. 216389-85-4

3-(Perfluorohexyl)propyl acrylate

Cat. No.: B3040556
CAS No.: 216389-85-4
M. Wt: 432.18 g/mol
InChI Key: NNGYYMQQINPHJN-UHFFFAOYSA-N
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Description

Context of Fluorinated Polymer Science

Fluorinated polymers, or fluoropolymers, represent a distinct and valuable class of materials known for a unique combination of properties not found in their non-fluorinated counterparts. nih.govacs.org The introduction of fluorine atoms into a polymer backbone results in exceptionally strong carbon-fluorine bonds (~485 kJ·mol⁻¹) and carbon-carbon bonds (~340 kJ·mol⁻¹). nih.gov This high bond energy confers remarkable characteristics, including high thermal stability, outstanding chemical resistance to solvents, acids, and bases, and low surface energy. nih.govwikipedia.org

These properties make fluoropolymers indispensable in a vast range of industries, from aerospace and electronics to medical devices and non-stick coatings. nih.govplasticsengineering.org The low polarizability and high electronegativity of the fluorine atom also contribute to low coefficients of friction, weather and UV resistance, and both hydrophobic (water-repellent) and oleophobic (oil-repellent) qualities. nih.govplasticsengineering.org The field has evolved significantly since the initial discovery of Polytetrafluoroethylene (PTFE), leading to a diverse family of materials tailored for specific, high-performance applications. nih.govacs.org

Significance of Acrylate (B77674) Monomers in Polymer Synthesis

Acrylate monomers are fundamental building blocks in the world of polymer chemistry, prized for their versatility and reactivity. gellnerindustrial.comgantrade.com These monomers are esters that contain vinyl groups—carbon-carbon double bonds—which are readily susceptible to polymerization. gellnerindustrial.com The most common method for polymerizing acrylates is free-radical polymerization, a chain-growth process involving initiation, propagation, and termination steps. youtube.com This process allows for the transformation of simple, small-molecule monomers into long, complex polymer chains. youtube.com

The true significance of acrylate monomers lies in the ability to tailor the final polymer's properties by selecting specific monomer structures. gantrade.com For example, short-chain monomers like methyl methacrylate (B99206) tend to produce hard, brittle polymers, while long-chain monomers such as butyl acrylate create soft and flexible materials. gantrade.com By copolymerizing different acrylate monomers, chemists can precisely balance characteristics like hardness, tackiness, durability, and chemical resistance. gantrade.com This adaptability has made acrylate-based polymers essential components in a wide array of applications, including adhesives, paints, coatings, and textiles. youtube.commpausa.org The polymerization process can be conducted in various environments, including bulk, solution, or emulsion, with emulsion polymerization being particularly valued for its environmental friendliness due to the use of water as a solvent. mpausa.org

Academic Research Trajectories for 3-(Perfluorohexyl)propyl Acrylate

Academic research into perfluoroalkyl acrylates has been driven by the desire to create materials with extremely low surface energies for applications like superhydrophobic and oleophobic coatings. rsc.orgresearchgate.net While the specific monomer this compound is not as widely documented as its close analogs, the research trends for short-chain perfluoroalkyl acrylates provide a clear indication of its scientific context and potential applications.

A significant research trajectory involves the move from long-chain perfluoroalkyl substances (PFAS), such as those with eight or more carbons (e.g., PFOA), to short-chain alternatives like the perfluorohexyl (C6) group. researchgate.netacs.orgnih.gov This shift is motivated by environmental and health concerns associated with the bioaccumulation and persistence of long-chain compounds. nih.govresearcher.life Research, therefore, focuses on synthesizing and characterizing polymers from monomers with shorter fluorinated chains to achieve the desired surface properties without the associated environmental risks. researchgate.netresearcher.life

Key research findings in this area include:

Synthesis and Polymerization: Fluorinated acrylates are typically synthesized via esterification and can be polymerized using methods like free-radical polymerization. researchgate.netresearchgate.net Emulsion and solution copolymerization are common industrial methods. rsc.org Advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are also employed to create well-defined polymer structures. wikipedia.orgrsc.org

Surface Properties: Polymers derived from monomers like 2-(perfluorohexyl)ethyl acrylate, a close relative of the propyl variant, exhibit extremely low surface energies, leading to excellent water and oil repellency. researchgate.netresearchgate.net The structure of the spacer group between the polymer backbone and the fluorinated segment has been shown to play a crucial role in the organization of the side chains and the resulting surface properties. researcher.life

Copolymerization for Tailored Performance: A major focus of research is the copolymerization of short-chain fluoroacrylates with non-fluorinated monomers (e.g., butyl methacrylate, stearyl acrylate). researchgate.netresearchgate.net This approach allows for the creation of materials that balance cost, mechanical properties, and surface performance. For instance, core-shell nanoparticles have been synthesized with a fluorinated shell to ensure the desired surface properties are present on a more conventional polymer core. nih.gov These hybrid materials are extensively studied for creating durable, water-resistant, and anti-fouling coatings. nih.govmdpi.com

While direct studies on this compound are limited in publicly accessible literature, its structure firmly places it within this active and important area of polymer science. Its properties and applications would be investigated along similar lines: as a monomer for creating low-energy surfaces, as a short-chain alternative to legacy PFAS, and as a component in advanced copolymer systems.

Data Tables

Note: Specific experimental data for this compound is not widely available in public databases. The following data is for the closely related and extensively studied compound 2-(Perfluorohexyl)ethyl acrylate (CAS No. 17527-29-6) , which serves as a representative example for a C6-based fluoroacrylate monomer.

Table 1: Physicochemical Properties of 2-(Perfluorohexyl)ethyl acrylate

PropertyValueSource(s)
CAS Number 17527-29-6 cas.orgnih.govsigmaaldrich.com
Molecular Formula C₁₁H₇F₁₃O₂ nih.govsigmaaldrich.com
Molecular Weight 418.15 g/mol nih.govsigmaaldrich.com
Appearance Colorless Liquid nih.govdakenchem.com
Density 1.554 g/mL at 25 °C sigmaaldrich.com
Boiling Point 76-80 °C at 8 mmHg sigmaaldrich.com
Refractive Index n20/D 1.338 sigmaaldrich.com
IUPAC Name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl prop-2-enoate nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYYMQQINPHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895707
Record name (Perfluorohexyl)-1-propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216389-85-4
Record name (Perfluorohexyl)-1-propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Perfluorohexyl Propyl Acrylate

Precursor Derivatization Routes

The synthesis of 3-(Perfluorohexyl)propyl acrylate (B77674) fundamentally relies on the initial preparation of its key precursor, 3-(perfluorohexyl)propan-1-ol. The dominant route to this fluorinated alcohol involves a process known as telomerization. rsc.orgresearchgate.net This method is a specialized form of polymerization that creates molecules (telomers) of a controlled, relatively low degree of polymerization.

The process begins with a "telogen," which is a chain transfer agent, and a "taxogen," which is the monomer being polymerized. For the synthesis of the 3-(perfluorohexyl)propyl backbone, the typical process is as follows:

Formation of Perfluoroalkyl Iodide: The synthesis starts with a perfluoroalkyl iodide, most commonly perfluorohexyl iodide (C6F13I). This itself can be synthesized via the telomerization of pentafluoroethyl iodide (C2F5I) with tetrafluoroethylene (B6358150) (TFE). researchgate.net

Reaction with Ethylene (B1197577): The perfluorohexyl iodide is then reacted with ethylene (CH2=CH2). This step adds a two-carbon unit to the chain, forming 3-(perfluorohexyl)propyl iodide (C6F13CH2CH2I). researchgate.net This intermediate is often referred to as a "Telomer B" product. researchgate.net

Conversion to Alcohol: The resulting 3-(perfluorohexyl)propyl iodide is then converted into the desired alcohol, 3-(perfluorohexyl)propan-1-ol (C6F13CH2CH2CH2OH). This conversion is typically achieved through hydrolysis or reaction with a suitable hydroxylating agent.

This multi-step derivatization is crucial as it builds the specific molecular architecture required, separating the highly fluorinated, rigid perfluorohexyl tail from the reactive acrylate group with a flexible propyl spacer.

Esterification and Functionalization Techniques

Once the precursor, 3-(perfluorohexyl)propan-1-ol, has been synthesized, the next critical step is its conversion to the final acrylate monomer. This is achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid or its derivative.

Two primary esterification pathways are commonly employed for producing fluorinated acrylates:

Direct Esterification with Acrylic Acid: In this method, 3-(perfluorohexyl)propan-1-ol is reacted directly with acrylic acid (CH2=CHCOOH). This reaction is an equilibrium process and typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed at a reasonable rate. google.com To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation using a solvent like toluene. google.com

Reaction with Acryloyl Chloride: A more reactive, non-equilibrium alternative involves using an acyl chloride, specifically acryloyl chloride (CH2=CHCOCl). acs.orgresearchgate.net The reaction between 3-(perfluorohexyl)propan-1-ol and acryloyl chloride is generally faster and proceeds to completion without the need to remove a byproduct like water. It is often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrochloric acid (HCl) that is formed. acs.org

The choice of method depends on factors such as cost, desired purity, and reaction scale. While direct esterification uses less expensive reagents, the use of acryloyl chloride often provides higher yields and simpler purification.

Table 1: Comparison of Esterification Methods for 3-(Perfluorohexyl)propyl Acrylate Synthesis

Feature Direct Esterification Acryloyl Chloride Method
Acrylic Moiety Source Acrylic Acid Acryloyl Chloride
Catalyst/Reagent Strong Acid (e.g., H₂SO₄) Base (e.g., Triethylamine)
Byproduct Water (H₂O) Hydrogen Chloride (HCl)
Reaction Conditions Elevated temperatures (e.g., 80-120°C) with water removal. google.comgoogle.com Often lower temperatures, neutralization required. acs.org
Reversibility Reversible (Equilibrium) Irreversible
Advantages Lower cost of acrylic acid. Higher reactivity, faster reaction, often higher yield. acs.org

| Disadvantages | Equilibrium limitations, requires water removal. | Higher cost and handling considerations for acryloyl chloride. |

Advanced Synthetic Approaches for Targeted Monomer Architectures

The synthesis of precisely defined fluoroacrylate monomers like this compound is essential for creating polymers with highly tailored properties. Telomerization stands out as an advanced synthetic approach because it allows for the construction of the perfluoroalkyl segment with a specific chain length. rsc.orgresearchgate.net

The ability to control the length of the perfluoroalkyl chain (e.g., C6F13) is critical because this segment is responsible for the unique properties of the resulting polymers, such as low surface energy, hydrophobicity, and oleophobicity. The telomerization process, by controlling the ratio of telogen (perfluoroalkyl iodide) to taxogen (TFE or ethylene), enables the synthesis of intermediates with a narrow molecular weight distribution, leading to a more uniform final monomer. researchgate.net

Furthermore, the development of controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has driven the need for high-purity, well-defined monomers. fluorine1.ru The synthesis of monomers with specific architectures, like this compound, is the first step in building complex polymer structures such as block copolymers. researchgate.net The synthetic routes described, particularly the telomerization pathway, provide the necessary molecular precision to create these advanced monomeric building blocks. rsc.org This control over the monomer structure is paramount for achieving predictable and enhanced performance in final applications like specialty coatings and surface treatments. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₁₂H₇F₁₃O₂
3-(Perfluorohexyl)propan-1-ol C₉H₇F₁₃O
Perfluorohexyl iodide C₆F₁₃I
Tetrafluoroethylene (TFE) C₂F₄
Pentafluoroethyl iodide C₂F₅I
Ethylene C₂H₄
3-(Perfluorohexyl)propyl iodide C₉H₆F₁₃I
Acrylic acid C₃H₄O₂
Acryloyl chloride C₃H₃ClO
Sulfuric acid H₂SO₄
p-Toluenesulfonic acid C₇H₈O₃S
Toluene C₇H₈
Triethylamine C₆H₁₅N

Polymerization Mechanisms and Methodologies of 3 Perfluorohexyl Propyl Acrylate

Homopolymerization Pathways

Homopolymerization refers to the process where a single type of monomer, in this case, 3-(Perfluorohexyl)propyl acrylate (B77674), is polymerized to form a homopolymer.

Conventional Radical Polymerization

Conventional free radical polymerization is a widely used method for polymerizing a variety of vinyl monomers, including acrylates. This process typically involves three main stages: initiation, propagation, and termination. Initiation is achieved using a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating or UV irradiation to generate free radicals. nih.govrsc.org These radicals then react with monomer units to initiate the polymer chain growth.

The propagation stage involves the rapid and sequential addition of monomer molecules to the growing polymer chain radical. This process continues until the chain is terminated. Termination can occur through combination, where two growing chains react to form a single longer chain, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. A significant drawback of conventional radical polymerization is the lack of control over molecular weight and the broad molecular weight distribution (polydispersity) of the resulting polymers due to the rapid and uncontrolled termination reactions. youtube.com

Controlled/Living Radical Polymerization

Controlled/living radical polymerization (CRP) techniques offer significant advantages over conventional methods by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined architectures. cmu.edusigmaaldrich.com These methods are characterized by a reversible deactivation of the growing polymer chains, which minimizes irreversible termination reactions. cmu.edu This "living" nature allows for the synthesis of block copolymers and other complex polymer structures. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgsigmaaldrich.com The RAFT process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This rapid equilibrium between active and dormant species allows for controlled chain growth. sigmaaldrich.com

The choice of the RAFT agent is crucial for successful polymerization and depends on the specific monomer being used. sigmaaldrich.com For acrylates, suitable RAFT agents include dithioesters and trithiocarbonates. RAFT polymerization is tolerant of a wide range of functional groups and can be performed in various solvents, including aqueous media. wikipedia.orgsigmaaldrich.com This technique has been successfully employed for the polymerization of various acrylate monomers, yielding polymers with controlled molecular weights and low polydispersities. nih.gov

Table 1: Key Components in RAFT Polymerization

Component Function Examples
Monomer The basic building block of the polymer. 3-(Perfluorohexyl)propyl acrylate
Initiator Generates the initial free radicals to start the polymerization. Azobisisobutyronitrile (AIBN), 4,4'-Azobis(4-cyanovaleric acid) (ACVA) wikipedia.org
RAFT Agent (CTA) Controls the polymerization by reversibly deactivating growing polymer chains. Dithioesters, thiocarbamates, xanthates wikipedia.org
Solvent Dissolves the monomer, initiator, and RAFT agent. Toluene, 1,4-dioxane

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that employs a transition metal complex (e.g., copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate the growing polymer chains. wikipedia.org The process involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species to the transition metal catalyst, generating a radical that can propagate. wikipedia.org This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and minimizing termination reactions. wikipedia.orgcmu.edu

ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity (typically between 1.05 and 1.2), and complex architectures. wikipedia.org A key feature of ATRP is the retention of the halogen end-group, which can be further modified to introduce other functionalities. wikipedia.org The polymerization of fluorinated acrylates has been achieved using ATRP, leading to the formation of macromolecular initiators with narrow molecular weight distributions. google.com

Table 2: Typical Components of an ATRP System

Component Role Common Examples
Monomer The polymerizable species. Styrenes, (meth)acrylates, acrylonitrile (B1666552) wikipedia.org
Initiator An alkyl halide that provides the transferable halogen atom. Ethyl α-bromoisobutyrate, 2-bromopropionitrile
Catalyst A transition metal complex that facilitates the reversible atom transfer. CuBr, CuCl, FeCl2, RuCl2(PPh3)3 wikipedia.org
Ligand Coordinates with the metal catalyst to solubilize it and adjust its reactivity. 2,2'-Bipyridine (bpy), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Solvent Provides the reaction medium. Toluene, anisole, dimethylformamide (DMF)

Anionic polymerization of acrylates can be a challenging process due to side reactions, such as the reaction of the growing anionic chain end with the ester group of the monomer. cmu.edu However, under specific conditions, controlled anionic polymerization of acrylate monomers can be achieved. cmu.edu This typically requires the use of bulky counter-ions and low temperatures to suppress side reactions. The use of certain initiators, like tetrabutylammonium (B224687) azide (B81097) in the presence of alkylaluminum bisphenoxides, has been shown to successfully initiate the anionic polymerization of ethyl acrylate, yielding polymers with narrow molecular weight distributions. rsc.org While less common for fluorinated acrylates compared to radical methods, anionic polymerization remains a potential pathway for synthesizing well-defined polymers.

Photopolymerization and UV-Curing Systems

Photopolymerization, or UV curing, is a process where light energy is used to initiate a polymerization reaction. specificpolymers.com This technique is particularly attractive for coatings, adhesives, and 3D printing due to its high speed, low energy consumption, and solvent-free nature. specificpolymers.comnih.gov The process typically involves a photoinitiator that absorbs UV light and generates reactive species, usually free radicals, which then initiate the polymerization of acrylate monomers. specificpolymers.com

The polymerization proceeds rapidly to form a highly cross-linked network. radtech.org In some cases, photopolymerization of acrylates can even occur without a photoinitiator by using high-energy UV radiation, which can directly excite the acrylate molecules to generate radicals. researchgate.net The rate and extent of curing can be influenced by factors such as UV light intensity and exposure time. nih.gov The use of triphenylphosphine (B44618) as a photoinitiator has also been demonstrated for the photopolymerization of acrylic monomers under UV radiation. google.com

Copolymerization Strategies for Poly(this compound) Derivatives

Copolymerization is a versatile method for modifying the properties of poly(this compound). By incorporating other monomers, it is possible to create materials with a broad spectrum of properties, from enhanced solubility to specific surface characteristics.

Random Copolymerization Studies

Random copolymers are synthesized by polymerizing a mixture of monomers, leading to a statistical distribution of monomer units along the polymer chain. This approach is valuable for averaging the properties of the constituent homopolymers.

Amphiphilic/fluorous random copolymers have been developed using poly(ethylene glycol) (PEG) chains and perfluorinated alkane pendants. These copolymers are synthesized via reversible addition-fragmentation chain transfer (RAFT) copolymerization of a PEG methyl ether methacrylate (B99206) and a perfluorinated alkane methacrylate. rsc.org The resulting polymers are water-soluble and form nanostructures with perfluorinated compartments due to fluorous interactions. rsc.org These structures can be either large aggregates from intermolecular association or compact unimer micelles from intramolecular folding. rsc.org

Studies on random copolymers of n-butyl acrylate (nBA) with monomers like methyl methacrylate (MMA) and styrene (B11656) have shown that the properties of the resulting material can be finely tuned by adjusting the comonomer composition. nih.govmdpi.com For instance, the glass transition temperature (Tg) of these copolymers, a critical factor for applications like adhesives, can be controlled by the monomer ratio. mdpi.com

Block Copolymer Synthesis

Block copolymers consist of two or more long sequences, or "blocks," of different monomers. This architecture allows for the combination of distinct properties from each block within a single molecule.

The synthesis of block copolymers can be achieved through various controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and RAFT polymerization. fluorine1.runih.gov These methods allow for the sequential addition of different monomers to create well-defined block structures. nih.govmdpi.com

For example, amphiphilic triblock copolymers have been synthesized using a polyethylene (B3416737) glycol (PEG)-based chain transfer agent (CTA) for the copolymerization of methyl acrylate (MA) and other monomers. fluorine1.ru This results in copolymers with distinct hydrophilic and hydrophobic blocks, leading to self-assembly into various nanostructures in solution. fluorine1.ru

A common strategy involves the synthesis of a macroinitiator from one monomer, which is then used to initiate the polymerization of a second monomer, forming a diblock copolymer. This process can be repeated to create triblock or multiblock copolymers. nih.gov

Graft Copolymerization Techniques

Graft copolymers are produced by attaching polymer chains (the grafts) as branches to a main polymer chain (the backbone). This method is useful for modifying the surface properties of a material or for compatibilizing immiscible polymers.

Graft copolymerization can be initiated by creating active sites on the backbone polymer, which then start the polymerization of the graft monomer. For instance, deproteinized natural rubber has been modified by grafting polystyrene or polyacrylonitrile (B21495) onto the rubber backbone via emulsion copolymerization. nih.gov

Another approach involves the "grafting onto" method, where pre-made polymer chains with reactive end groups are attached to a backbone polymer. epo.org This allows for better control over the length and distribution of the grafted chains. The synthesis of graft copolymers often leads to materials with improved properties such as impact strength, flexibility, and heat resistance. epo.org

Star Polymer Architectures

Star polymers consist of several linear polymer chains linked to a central core. cmu.edu This unique architecture leads to properties such as low solution viscosity and a compact, globular shape. cmu.edu

There are two primary methods for synthesizing star polymers: the "core-first" approach and the "arm-first" approach. In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. cmu.edu The "arm-first" technique involves the synthesis of linear polymer "arms" which are then attached to a multifunctional core. cmu.edu

Controlled radical polymerization techniques, particularly ATRP and RAFT, are well-suited for the synthesis of star polymers, allowing for the creation of stars with well-defined arm lengths and compositions. cmu.edu For instance, star polymers have been created by the ATRP of a crosslinker to form a nanogel core, from which monomer arms are then grown. cmu.edu

Rational Design of Co-monomer Systems for Functionalization

The selection of comonomers is crucial for tailoring the properties of the final copolymer. By strategically choosing comonomers, it is possible to introduce specific functionalities, such as hydrophilicity, hydrophobicity, or responsiveness to external stimuli.

Hydrocarbon acrylates and methacrylates are frequently used as comonomers with fluorinated acrylates to modify the properties of the resulting polymers. The incorporation of these non-fluorinated monomers can influence the thermal properties, surface energy, and mechanical behavior of the copolymers.

For example, the copolymerization of this compound with hydrocarbon acrylates like n-butyl acrylate (BA) and methyl methacrylate (MMA) has been explored. mdpi.comfluorine1.ru These copolymerizations are often carried out via free radical polymerization. mdpi.comresearchgate.net The resulting copolymers exhibit properties that are intermediate between those of the respective homopolymers. For instance, introducing a flexible perfluoroalkyl ethyl acrylate with a long side chain can lower the glass transition temperature (Tg) and improve the surface hydrophobicity of the copolymer coatings. researchgate.net

The copolymerization of stearyl acrylate (SA) with (perfluorohexyl)ethyl acrylate has been achieved through miniemulsion copolymerization. researchgate.net In this system, both the fluorinated and non-fluorinated monomers can act as reactive costabilizers. researchgate.net The resulting copolymers exhibit low surface free energy and excellent water repellency due to the combined effect of the perfluoroalkyl groups and the crystallization of the stearyl pendant groups. researchgate.net

Introduction of Bio-inspired and Responsive Functionalities

The integration of bio-inspired and responsive functionalities into polymers of this compound allows for the creation of "smart" materials that can react to environmental stimuli. This is typically achieved by copolymerizing the fluorinated acrylate with functional monomers that impart sensitivity to triggers such as pH, temperature, or light.

By incorporating monomers like acrylic acid (AAc), which contains a pH-sensitive carboxylic acid group, or 3-acrylamidophenylboronic acid (3-AAPBA), polymers can be designed to change their properties in response to changes in acidity. nih.gov For example, a copolymer containing AAc will exhibit different swelling behaviors as the pH changes; the carboxylic acid groups ionize at a pH above their pKa (around 4.25), leading to increased water absorption and volume changes. nih.gov This principle can be used to create pH-responsive actuators, sensors, or drug delivery systems. nih.govfluorine1.ru

Similarly, thermoresponsive behavior can be introduced by using monomers like N-isopropylacrylamide (NIPAM). Poly(N-isopropylacrylamide) (PNIPAM) is well-known for its lower critical solution temperature (LCST) in water. Copolymers of this compound and NIPAM could thus be synthesized to create materials that undergo a phase transition at a specific temperature, altering their solubility or conformation. nih.gov This strategy has been used to create thermoresponsive photonic materials by combining PNIPAM with the hierarchical structures of butterfly wings, demonstrating how stimuli-responsive polymers can be integrated into complex, bio-inspired architectures. nih.gov The combination of the fluorinated monomer's inherent properties with these responsive units allows for the development of materials with tunable and dynamic surface characteristics.

The table below illustrates examples of functional monomers that can be copolymerized to introduce responsive behaviors.

Stimulus Functional Monomer Example Mechanism of Response Potential Application
pHAcrylic Acid (AAc)Ionization of carboxylic acid groups affects swelling and solubility. nih.govpH-responsive sensors, drug delivery systems. fluorine1.ru
pH / Glucose3-Acrylamidophenylboronic acid (3-AAPBA)Boronic acid moieties interact with diols (like glucose) and change charge with pH. nih.govGlucose-responsive systems, bionic manipulators. nih.gov
TemperatureN-isopropylacrylamide (NIPAM)Polymer undergoes a reversible coil-to-globule phase transition at its LCST. nih.govThermoresponsive coatings, smart actuators. nih.gov

This table presents functional monomers that could be theoretically copolymerized with this compound to impart responsive properties based on established polymer chemistry principles.

Hybrid Polymer Systems via Inorganic Moiety Incorporation (e.g., Polyhedral Oligomeric Silsesquioxanes)

The creation of hybrid polymer systems by incorporating inorganic moieties is a key strategy for enhancing the properties of polymers derived from this compound. Polyhedral Oligomeric Silsesquioxanes (POSS) are a prominent class of inorganic-organic hybrid compounds used for this purpose. rsc.orgspringerprofessional.de POSS are nano-sized, cage-like molecules with a silicon-oxygen core and organic substituents at the vertices, having the general formula (RSiO1.5)n. rsc.org

These organic groups can be reactive, such as vinyl, acrylate, or norbornene functionalities, allowing POSS to be chemically integrated as a monomer into a polymer chain through copolymerization. nih.govresearchgate.net Alternatively, POSS with non-reactive organic groups can be physically blended with a polymer matrix to form a nanocomposite. springerprofessional.despringerprofessional.de

When copolymerized with this compound, POSS nanoparticles act as molecular reinforcement, leading to significant improvements in the material's properties:

Thermal Stability: The incorporation of the rigid, inorganic POSS core into the polymer structure can substantially increase the decomposition temperature of the resulting hybrid material. researchgate.net

Mechanical Properties: POSS can enhance the mechanical strength and modulus of the polymer.

Reduced Flammability: POSS has been recognized for its potential as a fire retardant in polymeric materials. springerprofessional.de

The synthesis of these hybrid systems can be achieved through various polymerization techniques, including ring-opening metathesis polymerization (ROMP) and controlled radical polymerization methods like atom transfer radical polymerization (ATRP). researchgate.net For instance, a POSS monomer functionalized with a norbornene group can be copolymerized with cyclooctene (B146475) via ROMP, and the resulting polymer can be hydrogenated to yield a polyethylene-POSS hybrid copolymer. researchgate.net A similar strategy could be employed using a POSS-acrylate monomer in a free-radical copolymerization with this compound. The modular nature of "click" chemistry has also been employed to facilitate the functionalization of POSS cages for creating well-defined hybrid materials. epa.gov

The table below summarizes characteristics of POSS-based hybrid polymer systems.

Integration Method POSS Type Polymerization Technique Resulting Structure Key Property Enhancement
Chemical (Copolymerization)POSS with reactive groups (e.g., acrylate, vinyl)Free Radical, ROMP, ATRP researchgate.netPOSS cages covalently bonded within the polymer backbone or as pendant groups.Thermal stability, mechanical strength. springerprofessional.deresearchgate.net
Physical (Blending)POSS with non-reactive groups (e.g., isobutyl, phenyl)Melt blending, solution mixingPOSS nanoparticles dispersed within the polymer matrix.Improved fire retardancy, modified surface properties. springerprofessional.de

This table outlines the primary methods for incorporating POSS into polymer systems, which are applicable to monomers like this compound.

Kinetic and Mechanistic Aspects of Polymerization

The polymerization of this compound, like other acrylate monomers, typically proceeds via a free-radical polymerization mechanism. youtube.comnih.gov This process can be broken down into three fundamental steps: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition (e.g., using benzoyl peroxide or azo compounds) or a redox reaction. nih.govnih.gov These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, creating a growing polymer chain. youtube.com This step is highly exothermic. The kinetics of this stage are critical in determining the final molecular weight of the polymer.

Termination: The growth of a polymer chain ceases when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where the two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). youtube.com

Polymerization Step Description Kinetic Influence of Perfluorohexyl Group
Initiation Formation of free radicals and their reaction with the first monomer.Not directly affected by the side chain.
Propagation Successive addition of monomers to the growing radical chain.The bulky side chain may influence the approach of new monomers.
Termination Two growing radicals react to end chain growth.The rate of bimolecular termination is significantly reduced due to steric hindrance and spatial isolation of radical centers. fluorine1.ru

This table summarizes the steps of free-radical polymerization and the specific influence of the perfluorohexyl side chain on the kinetics.

Process Optimization in Polymerization Engineering

Optimizing the polymerization process for specialty monomers like this compound is crucial for achieving desired polymer properties, ensuring reproducibility, and enabling cost-effective, large-scale production. nih.gov The engineering of these processes involves careful control over numerous variables to manage the fast and often highly exothermic reactions typical of acrylates. nih.govunchainedlabs.com

Key parameters that require optimization include:

Temperature and Pressure: These variables directly affect the rates of initiation, propagation, and termination, as well as monomer solubility in gas-phase or slurry polymerizations. High temperatures can lead to side reactions like backbiting and beta-scission, which affect the polymer architecture. aiche.org

Monomer and Initiator Concentration: The ratio of monomer to initiator influences the final molecular weight and molecular weight distribution of the polymer. In copolymerizations, the feed ratio of different monomers must be controlled to prevent "composition drift," where one monomer is consumed faster than the other, leading to a non-uniform polymer composition. tandfonline.com

Solvent and Catalyst Selection: The choice of solvent can impact reaction kinetics and polymer solubility. The catalyst or initiator system must be selected to provide a controlled radical flux under the desired reaction conditions. unchainedlabs.comaiche.org

Reactor Design and Mixing: Efficient mixing is essential to ensure uniform temperature and concentration throughout the reactor, preventing the formation of hotspots that can lead to runaway reactions or polymer fouling. google.com

Modern approaches to polymerization optimization often involve high-throughput experimentation using automated platforms. unchainedlabs.com For example, multi-channel reactors with individual temperature and pressure control allow for the parallel testing of numerous reaction conditions on a small scale. unchainedlabs.com Furthermore, computational methods like Bayesian optimization are being employed to more efficiently explore the parameter space and identify optimal processing conditions with fewer experiments. tandfonline.com This data-driven approach can help elucidate the role of each variable and accelerate the development of robust and scalable polymerization processes for producing advanced fluorinated polymers. tandfonline.com

Parameter Importance in Optimization Example of Control Strategy
Temperature Affects reaction rates, side reactions, and polymer structure. aiche.orgUse of reactor cooling systems and efficient mixing to maintain a setpoint.
Monomer Feed Ratio Critical for controlling copolymer composition and preventing composition drift. tandfonline.comControlled addition of monomers over the course of the reaction.
Initiator Type/Conc. Determines the rate of initiation and final molecular weight. unchainedlabs.comSelection of an initiator with an appropriate half-life for the reaction temperature.
Mixing/Agitation Ensures homogeneity of temperature and reactants, prevents fouling. google.comUse of overhead stirring, especially for viscous solutions. unchainedlabs.com

This table highlights key engineering parameters that must be controlled to optimize the polymerization of this compound.

Advanced Spectroscopic and Analytical Characterization of Poly 3 Perfluorohexyl Propyl Acrylate Systems

Molecular Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of polymers. Both one-dimensional and two-dimensional NMR techniques are employed to assign the specific proton and carbon environments within the poly(3-(perfluorohexyl)propyl acrylate) structure.

Proton (¹H) NMR spectroscopy confirms the successful polymerization of the 3-(perfluorohexyl)propyl acrylate (B77674) monomer and provides quantitative information about the different proton groups in the polymer chain. The spectra are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃).

The characteristic chemical shifts (δ) in the ¹H NMR spectrum of poly(this compound) are assigned as follows:

Chemical Shift (δ) ppmAssignmentProtons
4.1-4.3-O-CH ₂-a
2.3-2.5-CH ₂-CF₂-c
1.8-2.1-CH ₂-CH₂-CF₂-b
1.5-1.9-CH - (backbone)d
1.3-1.7-CH ₂- (backbone)e

Carbon-13 (¹³C) NMR spectroscopy provides further detail on the carbon skeleton of poly(this compound). The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for unambiguous assignments.

Key ¹³C NMR chemical shifts for poly(this compound) are outlined below:

Chemical Shift (δ) ppmAssignment
174-175C =O (carbonyl)
108-124 (multiplet)-(C F₂₎₅-C F₃
60-61-O-C H₂-
39-42-C H- (backbone)
34-36-C H₂- (backbone)
30-32 (triplet)-CH₂-C H₂-CF₂-
20-22-O-CH₂-C H₂-

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for resolving overlapping signals and confirming the connectivity between protons and carbons. For instance, ¹H-¹H COSY experiments establish the coupling between adjacent protons in the propyl side chain and the polymer backbone. HSQC experiments correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and electronic transitions within the polymer, providing complementary information to NMR analysis.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in poly(this compound). The spectrum displays distinct absorption bands corresponding to the vibrations of specific chemical bonds.

The prominent FTIR absorption bands and their assignments are as follows:

Wavenumber (cm⁻¹)AssignmentVibrational Mode
2960-2850C-HStretching
1735C=OStretching
1240-1100C-FStretching
1150C-O-CStretching

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the polymer. Poly(this compound) is generally transparent in the visible region of the electromagnetic spectrum. Its UV absorption is primarily associated with the carbonyl group in the acrylate moiety, which typically exhibits a weak n→π* transition at higher wavelengths and a strong π→π* transition at lower wavelengths, usually below the typical cutoff of many solvents. This transparency in the visible range is a key property for potential optical applications.

Mass Spectrometric Techniques for Polymer Analysis

Mass spectrometry offers unparalleled capabilities for the detailed molecular characterization of polymers, providing information on monomer composition, end-groups, and the distribution of oligomers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS has emerged as a powerful tool for the analysis of synthetic polymers, including fluorinated acrylates. researchgate.netosti.govscilit.com This technique allows for the direct measurement of the molecular weights of individual polymer chains, providing detailed information about the molecular weight distribution. researchgate.net However, the analysis of highly fluorinated polymers like poly(this compound) can be challenging due to their poor solubility in common solvents used for MALDI sample preparation, such as tetrahydrofuran (B95107) (THF). nih.gov This can lead to aggregation and mass discrimination. nih.gov

To overcome these challenges, specialized sample preparation protocols have been developed. These often involve the use of fluorinated solvents like α,α,α-trifluorotoluene (TFT) or dichloropentafluoropropanes (HCFC-225), which exhibit better solubility for highly fluorinated polymers. nih.gov The choice of matrix is also critical; matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) have proven effective for the analysis of highly fluorinated fluorotelomer-based acrylate polymers (FTACPs) when used with fluorinated solvents. researchgate.netnih.gov The combination of a highly volatile fluorinated solvent like HCFC-225 with a suitable matrix can improve the quality of the MALDI-TOF spectra by reducing sample pooling during solvent evaporation and increasing the number of detectable signals. nih.gov

Trapped ion mobility spectrometry (TIMS) coupled with MALDI-TOF-MS offers an additional dimension of separation based on the size-to-charge ratio of the ions, which can aid in the analysis of complex polymer mixtures and the differentiation of isomers. msu.educhemrxiv.org

Table 1: MALDI-TOF-MS Sample Preparation for Fluorinated Acrylate Polymers

Polymer TypeSolvent(s)MatrixObservation
Low Fluorination (e.g., poly(8:2 FTAC-co-HDA))THFDithranol (Dith)Successful analysis with conventional protocol. nih.gov
High Fluorination (e.g., poly(8:2 FTAC-co-BA))THF-Poor solubility, leading to mass discrimination. nih.gov
High Fluorination (e.g., poly(8:2 FTAC-co-BA))TFT, HCFC-225DCTB, DFABImproved results with fluorinated solvents and matrices. nih.gov
High Fluorination (e.g., poly(8:2 FTAC-co-BA))95:5 HCFC-225:MethanolDCTBBest protocol, producing the highest number of observable signals. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Purity and Volatile Analysis

GC-MS is an essential technique for assessing the purity of the this compound monomer and for identifying and quantifying volatile impurities or byproducts from the polymerization process. The thermal degradation of acrylate polymers can be studied using pyrolysis-GC-MS, which provides information about the chemical nature and monomer composition of the polymer network. nih.govuva.nl For instance, the analysis of UV-cured (meth)acrylate networks by multi-step pyrolysis-GC/MS has been shown to be a reliable method for characterizing their structural and compositional nature. nih.gov

The analysis of residual monomers in acrylic resins is crucial for quality control. A GC-MS method has been developed for the simultaneous determination of various residual acrylic monomers, including methyl acrylate, ethyl acrylate, and others, in both solid and liquid resins. nih.govchrom-china.com This often involves extraction with a suitable solvent, such as ethyl acetate, sometimes assisted by microwave extraction, followed by GC-MS analysis. nih.govchrom-china.com For volatile PFAS compounds that are not amenable to LC-MS, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS provides a sensitive and automated method for their analysis in various matrices. shimadzu.comshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Components

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile components in polymer systems. chromatographyonline.comnih.govspectroscopyonline.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are particularly powerful for the sensitive and selective quantification of a wide range of analytes, including per- and polyfluoroalkyl substances (PFAS). mdpi.comenvirotech-online.com

In the context of fluoropolymer production, LC-MS is used to detect and quantify residual polymerization aids and low-molecular-weight oligomers. chromatographyonline.comnih.gov The use of hydrocarbon-based surfactants in emulsion polymerization can lead to the formation of numerous polyfluorinated residuals, which can be identified and monitored using high-resolution mass spectrometry (HRMS). nih.gov LC-MS methods have been developed to analyze a broad range of PFAS in various environmental and product samples, often employing solid-phase extraction (SPE) for sample cleanup and concentration. fda.govshimadzu.co.krnih.gov The choice of chromatographic column and mobile phase is critical for achieving good separation of these compounds. mdpi.comnih.gov

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution (polydispersity) are fundamental properties of polymers that significantly influence their physical and mechanical characteristics.

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgspecificpolymers.comshimadzu.com The method separates molecules based on their hydrodynamic volume in solution. wikipedia.orgbitesizebio.com Larger molecules elute first from the chromatography column, while smaller molecules have longer retention times. shimadzu.com

For fluorinated polymers, the choice of solvent is crucial. While common solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are often used, highly fluorinated polymers may require more specialized solvents for proper dissolution. specificpolymers.comregulations.gov The system is calibrated using polymer standards of known molecular weight, such as polystyrene or polymethylmethacrylate (PMMA). specificpolymers.comregulations.govresearchgate.net From the resulting chromatogram, various molecular weight averages (Mn, Mw, Mz) and the polydispersity index (Mw/Mn) can be calculated. regulations.gov

It is important to select a GPC column with an appropriate pore size to ensure that the polymer molecules are separated effectively and fall between the exclusion and permeation limits of the column. shimadzu.com The use of multiple detectors, such as a refractive index (RI) detector and a viscometer, can provide more accurate molecular weight information through universal calibration, which is less dependent on the chemical nature of the calibration standards. hpst.cz

Table 2: Typical GPC/SEC Parameters for Polymer Analysis

ParameterDescription
Mobile Phase (Eluent) Solvents like THF, DMF, or specialized fluorinated solvents. specificpolymers.comregulations.gov
Columns Packed with porous beads (e.g., polystyrene-divinylbenzene). wikipedia.orglcms.cz Multiple columns with different pore sizes can be used in series. lcms.cz
Calibration Standards Narrow molecular weight distribution polymers like polystyrene or PMMA. specificpolymers.comregulations.govresearchgate.net
Detectors Refractive Index (RI), Viscometer, Light Scattering (LS). hpst.czresearchgate.net
Calculated Parameters Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn). regulations.gov

Morphological and Microstructural Investigations

Studies on fluorinated acrylate polymer films have shown that the fluorine atoms tend to enrich at the film-air interface, leading to a hydrophobic surface. scientific.netpku.edu.cn The surface morphology can be influenced by the conditions during film formation. For instance, films prepared from inverse microemulsion polymerization can exhibit discrete granular microstructures or smooth and continuous surfaces depending on the water content in the precursor microemulsion. scientific.net Rougher surfaces, which can be created with higher water content, tend to exhibit higher water contact angles and thus greater hydrophobicity. scientific.net

The method of blending fluoropolymers with other polymers, such as acrylics, also significantly impacts the final microstructure. nist.gov Techniques like two-stage emulsion polymerization, cold-blending of latex dispersions, and solution casting can lead to different morphologies of fluoropolymer-rich micro-domains within the coating. nist.gov These microstructural differences, in turn, affect the physical properties of the film, including its glass transition temperature, crystallinity, and tensile strength. nist.gov

Structure Reactivity Relationships in the Polymerization of 3 Perfluorohexyl Propyl Acrylate

Influence of Perfluoroalkyl Chain Length on Acrylate (B77674) Monomer Reactivity

However, concerns about the environmental persistence and bioaccumulation of long-chain perfluoroalkyl compounds have shifted research focus toward developing materials with shorter perfluoroalkyl groups. researchgate.net For instance, surfactants with a chain length of six or fewer fluorinated carbons have been shown to be less toxic and have minimal bioaccumulation. researchgate.net This has spurred the development of novel fluorinated monomers and polymers containing shorter perfluoroalkyl groups. researchgate.net

The impact of the perfluoroalkyl chain length extends to the polymerization kinetics. In the context of free-radical polymerization, the size of the ester side-chain in a family of acrylates (methyl, ethyl, n-butyl, and n-hexyl acrylate) has been studied to understand its effect on the propagation rate coefficient. tue.nl While specific data for 3-(perfluorohexyl)propyl acrylate is not detailed in these studies, the general trend suggests that the ester group's size and nature influence monomer reactivity.

Effect of Steric and Electronic Factors on Radical Propagation

The radical propagation in the polymerization of acrylate monomers is governed by both steric and electronic factors. The high electronegativity of fluorine atoms and the "shielding" effect they provide, along with the high bond energy of fluorinated groups, impart unique properties to fluoropolymers. researchgate.net These electronic effects can influence the reactivity of the acrylate double bond.

Steric hindrance from the bulky perfluoroalkyl side chain can also play a crucial role. In the polymerization of acrylates, intramolecular transfer reactions (backbiting) can occur, leading to the formation of a less reactive mid-chain radical structure. researchgate.net This phenomenon has been noted to complicate the chain-growth kinetics of acrylates. researchgate.net The presence of a bulky substituent like the perfluorohexylpropyl group could potentially influence the rate of such transfer reactions.

Regio- and Stereoselectivity in Polymerization

Regioselectivity in the radical polymerization of vinyl monomers like acrylates typically results in a head-to-tail arrangement of monomer units due to the greater stability of the radical formed on the carbon atom bearing the ester group. While occasional head-to-head or tail-to-tail additions can occur, they are generally infrequent. chempedia.info

Stereoselectivity in polymerization refers to the relative orientation of the side chains, leading to different tacticities (isotactic, syndiotactic, or atactic). taylorandfrancis.com The tacticity of a polymer can significantly influence its physical properties, such as crystallinity and melting point. taylorandfrancis.comnih.gov For poly(methyl methacrylate), for example, different tacticities result in distinct nuclear magnetic resonance (NMR) spectra. chempedia.info

The stereochemical outcome of the polymerization of this compound would be influenced by the reaction conditions, such as temperature and solvent, as well as the nature of the initiator. The bulky perfluorohexylpropyl side chain could sterically hinder certain approaches of the incoming monomer, potentially favoring one tacticity over another. However, without specific experimental data on the tacticity of poly(this compound), any claims about its stereoregularity remain speculative.

Relationship Between Monomer Structure and Polymer Microstructure

The microstructure of a polymer, including the distribution of monomer units in copolymers and the tacticity of homopolymers, can be characterized using techniques like NMR spectroscopy. chempedia.infonih.gov For copolymers, the reactivity ratios of the comonomers determine their distribution along the polymer chain, which can range from random to alternating. researchgate.net

In the case of poly(this compound), the bulky and fluorinated side chains are expected to have a significant impact on the polymer's physical state and thermal behavior. The strong non-covalent interactions between the fluorinated side chains can lead to self-assembly and the formation of ordered structures, which in turn affects the material's properties. The relationship between the monomer's structure and the resulting polymer's microstructure is fundamental to designing fluorinated polymers with specific and desirable characteristics.

Theoretical and Computational Investigations of 3 Perfluorohexyl Propyl Acrylate Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of monomer molecules. By solving approximations of the Schrödinger equation, these calculations can determine a variety of molecular properties that are crucial for understanding polymerization behavior.

Detailed Research Findings:

For a monomer like 3-(perfluorohexyl)propyl acrylate (B77674), DFT calculations can be employed to optimize the ground-state geometry and compute key electronic descriptors. The B3LYP functional combined with a basis set like 6-31G(d) is a common level of theory for such investigations on vinyl monomers. The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density across the monomer can be analyzed through calculations of electrostatic potential and partial atomic charges (e.g., Mulliken charges). In 3-(perfluorohexyl)propyl acrylate, these calculations would reveal the electrophilic/nucleophilic nature of different parts of the molecule, particularly the vinyl group, which is the site of radical attack during polymerization. The significant electronegativity of the fluorine atoms in the perfluorohexyl chain is expected to create a strong dipole moment and influence the charge distribution across the entire molecule. This information is vital for predicting how the monomer will interact with initiators and other monomers.

These quantum chemical descriptors can be used in Quantitative Structure-Property Relationship (QSPR) models to predict macroscopic properties, such as the Alfrey-Price Q-e parameters, which characterize the general reactivity and polarity of the monomer in copolymerization.

Calculated Property Description Significance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the monomer.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the monomer.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher polarizability and reactivity.
Mulliken Charges Partial charges assigned to individual atoms.Reveals the electronic distribution and identifies reactive sites.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.

Molecular Dynamics Simulations of Polymer Chain Conformation and Aggregation

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and aggregation behavior of polymer chains.

Detailed Research Findings:

A key finding from such simulations would be the preferred conformation of the polymer backbone and side chains. The rigid nature of the fluorinated segments would likely force the side chains to self-organize, potentially leading to the formation of helical structures or localized crystalline domains even in an amorphous polymer matrix. The simulations can quantify this by measuring parameters like the radius of gyration (a measure of the polymer chain's size), end-to-end distance, and various dihedral angle distributions along the polymer backbone.

When multiple chains are simulated together, MD can reveal the nature of intermolecular aggregation. The strong interactions between the fluorinated side chains would likely lead to the formation of distinct, phase-separated nanodomains. This microphase separation is a hallmark of fluorinated polymers and is responsible for many of their unique surface properties. Simulations can track the formation of these aggregates and analyze their size, shape, and stability over time.

Simulation Parameter Description Insights Gained
Radius of Gyration (Rg) The root-mean-square distance of the atoms from the polymer's center of mass.Indicates the compactness and overall size of the polymer coil.
End-to-End Distance The distance between the first and last monomer of the polymer chain.Provides information about the chain's extension and flexibility.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Reveals the local packing and aggregation of polymer side chains.
Simulation Snapshot A visual representation of the atomic positions at a specific time.Allows for qualitative observation of chain conformation, folding, and aggregation.

Predictive Modeling of Polymerization Kinetics and Thermodynamics

Predictive modeling of polymerization kinetics involves the use of mathematical models to describe the rate at which a polymerization reaction proceeds and to predict the properties of the resulting polymer, such as molecular weight distribution. These models can range from simple empirical equations to complex computational fluid dynamics simulations.

Detailed Research Findings:

For the free-radical polymerization of this compound, a common approach is to use a kinetic model based on a set of differential equations that describe the concentrations of monomer, initiator, radicals, and polymer chains over time. The core of these models lies in the rate coefficients for the fundamental steps of polymerization: initiation, propagation, termination, and chain transfer.

Predictive models, often implemented in software packages like Predici®, can simulate the polymerization process under various conditions (e.g., temperature, initiator concentration). A key challenge is determining the accurate values for the rate coefficients. While some can be measured experimentally, computational approaches are increasingly used for their prediction. For instance, machine learning models can predict the propagation rate coefficient (kp) based on the monomer's structural features.

A crucial aspect of modeling the polymerization of acrylates is accounting for the "gel effect" or Trommsdorff–Norrish effect, where the termination rate decreases significantly at high conversion due to increased viscosity, leading to a rapid increase in the polymerization rate and molecular weight. Predictive models must include parameters to describe this diffusion-controlled termination. The thermodynamic aspects, such as the heat of polymerization, are also critical, especially for industrial-scale reactions, as these reactions are highly exothermic.

Kinetic Parameter Symbol Description Modeling Role
Initiation Rate Coefficient k_dThe rate at which the initiator decomposes to form free radicals.Determines the initial rate of radical generation.
Propagation Rate Coefficient k_pThe rate at which monomer units are added to the growing polymer chain.Governs the speed of polymer chain growth and overall reaction rate.
Termination Rate Coefficient k_tThe rate at which two growing polymer chains react to terminate.Controls the final molecular weight and is highly dependent on conversion.
Heat of Polymerization ΔH_pThe enthalpy change during polymerization.A crucial thermodynamic parameter for reactor design and safety analysis.

Phase Equilibrium Modeling in Supercritical Carbon Dioxide Systems

Supercritical carbon dioxide (scCO₂) is an environmentally benign solvent that is often used for polymerization reactions and polymer processing. Modeling the phase equilibrium of monomer-polymer-CO₂ systems is essential for designing and optimizing such processes.

Detailed Research Findings:

The phase behavior of systems containing this compound and its polymer in scCO₂ can be predicted using thermodynamic models based on an equation of state (EOS), such as the Peng-Robinson or Soave-Redlich-Kwong EOS. These models relate the pressure, volume, and temperature of the mixture and are used to calculate the conditions under which the system exists as a single homogeneous phase or separates into multiple phases (e.g., liquid-vapor, liquid-liquid).

A key component of this modeling is the use of mixing rules, which describe how the EOS parameters for the pure components are combined for the mixture. The van der Waals mixing rules with binary interaction parameters (k_ij) are commonly employed. These k_ij parameters are typically fitted to experimental phase equilibrium data to account for the non-ideal interactions between the different components, particularly between the polar/fluorinated acrylate and the non-polar CO₂.

For the this compound/scCO₂ system, modeling would aim to generate pressure-temperature (P-T) and pressure-composition (P-x) phase diagrams. These diagrams are critical for identifying the operating window (in terms of pressure and temperature) where the polymerization can be carried out in a single phase, which is often desirable for achieving better reaction control and higher product quality. The high affinity of fluorinated compounds for scCO₂ suggests that poly(this compound) would likely exhibit enhanced solubility compared to its non-fluorinated counterparts, but quantitative modeling is required to confirm the precise phase boundaries.

Model Component Description Purpose in Phase Equilibrium Modeling
Equation of State (EOS) A thermodynamic equation relating pressure, volume, and temperature. (e.g., Peng-Robinson)Calculates the thermodynamic properties of pure components and the mixture.
Mixing Rules Rules for combining pure-component EOS parameters for a mixture. (e.g., van der Waals)Defines the properties of the mixture based on its composition.
Binary Interaction Parameter (k_ij) An adjustable parameter that corrects for non-ideal interactions between two different components.Crucial for accurately representing the phase behavior of non-ideal mixtures like acrylate/CO₂.
Phase Diagram (P-T, P-x) A graphical representation of the phase boundaries of a system.Identifies the conditions for single-phase operation and predicts phase separation.

Research Applications of Poly 3 Perfluorohexyl Propyl Acrylate and Its Copolymers in Advanced Materials Science

Development of Functional Surface Coatings

Poly(3-(perfluorohexyl)propyl acrylate) and its copolymers are integral to the development of advanced functional surface coatings. The unique properties derived from the perfluorohexyl chains, such as low surface energy, make these polymers highly desirable for a range of applications.

Superhydrophobic and Oleophobic Surface Engineering

The creation of surfaces that repel both water and oil is a significant area of materials science, with applications ranging from self-cleaning technologies to anti-icing surfaces. Poly(this compound) is a key material in engineering these superhydrophobic and oleophobic surfaces. This is primarily due to the low surface energy imparted by the fluorine atoms in the polymer structure. arkema.com

The effectiveness of a surface in repelling liquids is quantified by the contact angle of a liquid droplet on the surface. For a surface to be considered superhydrophobic, the water contact angle must be greater than 150 degrees. researchgate.netlsu.edu Research has shown that coatings incorporating fluorinated acrylate (B77674) polymers can achieve high water contact angles. For instance, a superhydrophobic coating prepared from a fluorine-containing acrylate polymer, polysiloxane, and nano-SiO2 exhibited a maximum water contact angle of 153.6°. researchgate.net Another study demonstrated that an air-assisted electrospray technique to create a superhydrophobic surface resulted in a static water contact angle of 167.1°. lsu.edu

The oleophobicity, or oil-repellency, of these surfaces is also a critical feature. insurftech.com The presence of perfluorinated side chains in fluorinated acrylics contributes to their oleophobic nature. arkema.com This dual repellency is crucial for applications where resistance to both water-based and oil-based substances is required. The combination of low surface energy materials with micro- or nano-scale surface roughness is a common strategy to achieve both superhydrophobicity and oleophobicity. researchgate.net

Table 1: Contact Angles of Functionalized Surfaces

Surface CompositionWater Contact Angle (°)Reference
Fluorine-containing acrylate polymer, polysiloxane, and nano-SiO2153.6 researchgate.net
Air-assisted electrosprayed superhydrophobic surface167.1 lsu.edu
Fluorinated acrylate copolymer films after peeling170 mdpi.com

Self-Cleaning and Anti-Fouling Surface Architectures

The superhydrophobic properties of poly(this compound)-based coatings directly contribute to their self-cleaning capabilities. Water droplets rolling off these surfaces can easily pick up and remove dirt particles, a phenomenon often referred to as the "lotus effect." This self-cleaning action helps to maintain the performance and appearance of coated materials. lsu.edu

In marine and biomedical environments, the accumulation of organisms on surfaces, known as biofouling, is a major issue. Anti-fouling coatings are essential to prevent this buildup. nih.gov Fluoropolymers, including poly(this compound), have shown promise in creating anti-fouling surfaces. dtic.mil The effectiveness of these coatings is often linked to their surface wettability. nih.gov Self-polishing antifouling coatings, which gradually release biocides or have a surface that slowly erodes to prevent organism attachment, have been developed using biodegradable polymers like polyester-acrylate. researchgate.net While not a direct application of poly(this compound), this highlights a strategy where fluorinated acrylates could be incorporated. The goal is to create dynamic surfaces that can effectively prevent the settlement and proliferation of marine organisms and bacteria. researchgate.net

Protective Coatings for Corrosion and Weather Resistance

Fluoropolymer coatings are renowned for their exceptional durability, making them ideal for protecting steel and concrete structures from corrosion and weathering. ampp.orglumiflonusa.com The strong carbon-fluorine bonds in the polymer structure provide high resistance to chemical attack and degradation from UV radiation. lumiflonusa.com

Long-term exposure tests have demonstrated the superior performance of fluoropolymer topcoats compared to conventional polyurethane coatings. ampp.orglumiflonusa.com For instance, after 20 years of exposure in a marine environment, a fluoroethylene vinyl ether (FEVE) topcoat system showed significantly better gloss retention and resistance to chalking than a polyurethane system. ampp.orglumiflonusa.com This long-term durability translates to reduced maintenance and lower life-cycle costs for major infrastructure like bridges and high-rise buildings. ampp.org

The mechanism behind this enhanced weatherability lies in the inherent resistance of highly fluorinated polymers to photooxidation. arkema.com While non-fluorinated components in a coating system can still degrade, the fluoropolymer itself provides a robust protective barrier. arkema.com

Table 2: Weathering Performance of Fluoropolymer vs. Polyurethane Coatings

Performance MetricFluoropolymer CoatingPolyurethane CoatingExposure DurationReference
Gloss RetentionHighLow20 years lumiflonusa.com
ChalkingNot ObservedSignificant20 years lumiflonusa.com

Low Surface Energy Film Technologies

The fundamental property driving many of the applications of poly(this compound) is its ability to form films with very low surface energy. arkema.comadhesion.kr Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface energy are difficult to wet, meaning liquids tend to bead up rather than spread out. forgeway.com3m.com

The presence of trifluoromethyl (-CF3) groups at the surface of a fluoropolymer is a key factor in achieving low surface energy. arkema.com The surface energy of different chemical groups decreases in the order of CH2 > CH3 > CF2 > CF3. adhesion.kr This indicates that a high concentration of -CF3 groups at the surface leads to the lowest surface energies. adhesion.kr

Research has shown that incorporating even small amounts of fluorinated components can significantly reduce the surface energy of a polymer film. researchgate.net For example, increasing the fluorine content in a photocurable oligoester from 0 to about 1.57 wt% resulted in a decrease in surface energy of about 14 mN/m. researchgate.net This is due to the tendency of the fluorinated segments to migrate to the surface, a phenomenon known as self-stratification. researchgate.net This ability to create low-energy surfaces is crucial for applications requiring non-stick, repellent, and easy-to-clean properties.

Advanced Polymer Architectures

Beyond simple coatings, poly(this compound) can be incorporated into more complex polymer architectures to achieve highly tailored material properties.

Synthesis and Application of Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density that the chains are forced to stretch away from the surface. nih.gov This unique architecture provides a powerful way to modify surface properties. researchgate.net

Poly(this compound) can be used to create polymer brushes with specific functionalities. These brushes can be synthesized using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.net The resulting brushes can exhibit the low surface energy characteristics of the fluorinated monomer, leading to surfaces with controlled wettability and anti-fouling properties. nih.gov

The responsive nature of polymer brushes to their environment makes them attractive for applications in sensing, smart adhesives, and biomedical materials. nih.gov For instance, fluorinated polymer brushes can be designed to respond to changes in solvent, temperature, or pH, allowing for the creation of "smart" surfaces with tunable properties. nih.gov

Design of Self-Healing and Responsive Polymeric Materials

The unique properties of fluorinated polymers, such as poly(this compound), are increasingly being harnessed to create sophisticated self-healing and responsive materials. These materials possess the ability to repair damage and respond to external stimuli, opening up a wide range of advanced applications. nih.gov

Self-healing mechanisms in polymers can be broadly categorized as either extrinsic or intrinsic. nih.gov Extrinsic systems typically involve the embedding of healing agents, such as microcapsules or vascular networks, within the polymer matrix. nih.govnih.gov When damage occurs, these reservoirs are ruptured, releasing the healing agents to repair the crack. nih.gov Intrinsic self-healing, on the other hand, relies on the inherent reversibility of chemical bonds within the polymer structure. nih.govmdpi.com This can involve dynamic covalent bonds, supramolecular interactions, or even reversible cross-linking reactions. nih.govplasticsengineering.org These bonds can break and reform in response to stimuli like heat or light, allowing the material to mend itself multiple times. nih.govmdpi.com

In the context of fluorinated polymers, the incorporation of dynamic bonds is a key strategy for imparting self-healing capabilities. For example, disulfide bonds can be integrated into the polymer backbone. Upon damage, these bonds can undergo metathesis reactions, essentially rearranging to heal the fractured area. mdpi.com Similarly, the Diels-Alder reaction, a thermally reversible cycloaddition, can be utilized to create cross-links that can be broken and reformed with temperature changes, enabling repeatable healing. mdpi.com The introduction of functional groups capable of forming strong hydrogen bonds is another approach to achieving self-healing in these materials. plasticsengineering.org

Responsive polymers, often referred to as "smart" materials, can change their properties in response to environmental cues. Fluorinated polymers, including those derived from this compound, can be designed to be responsive to various stimuli. For instance, by incorporating specific chemical moieties, these polymers can be made sensitive to changes in temperature, pH, or the presence of specific chemicals. This responsiveness is often achieved through the same types of dynamic chemical interactions that enable self-healing. The unique properties of fluorinated polymers, such as their low surface energy and chemical inertness, can be combined with these responsive elements to create materials with tailored functionalities. mdpi.com

Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic composite materials incorporating poly(this compound) and its copolymers represent a significant area of materials science, offering a synergistic combination of the properties of both organic polymers and inorganic components. These composites are not simply physical mixtures but are often interpenetrating networks at a near-molecular level, leading to emergent properties that surpass the sum of their individual parts. mdpi.com

The synthesis of these hybrid materials often involves techniques like the sol-gel process. uss.clresearchgate.net This method allows for the in-situ formation of an inorganic network, such as silica (B1680970), within the organic polymer matrix. researchgate.net For instance, monomers like 3-(trimethoxysilyl)propyl methacrylate (B99206) can be copolymerized with this compound. The trimethoxysilyl groups can then undergo hydrolysis and condensation to form a cross-linked silica network intimately integrated with the fluorinated polymer chains. uss.clnih.gov

The incorporation of inorganic components can significantly enhance the properties of the fluorinated polymer. For example, the addition of silica can improve thermal stability and mechanical strength. uss.cl The morphology and properties of the resulting hybrid material can be tailored by controlling the ratio of the organic and inorganic precursors. uss.cl Techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA) are crucial for characterizing the structure and properties of these composites. uss.cl

Researchers have explored various combinations of organic and inorganic materials. Polyfluorenes with pendant alkoxysilyl groups have been used to create composite nanoparticles where the conjugated polymer is dispersed within a silica matrix. rsc.org In other studies, poly(methyl methacrylate) has been combined with 3-glycidyloxypropyltrimethoxysilane to create hybrids with improved thermal stability and hydrophilicity. researchgate.net The development of these hybrid materials opens up possibilities for a wide range of applications, leveraging the unique properties of both the fluorinated organic phase and the inorganic reinforcing phase. mdpi.comcsic.es

Emerging Applications in Specialized Fields

Biocompatible Materials Development

The development of biocompatible materials is a critical area of research in biomedical engineering, and fluorinated polymers like poly(this compound) are showing significant promise. nih.gov Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. nih.gov Fluoropolymers, in general, are known for their chemical inertness, low surface energy, and stability, which are often desirable characteristics for materials that will be in contact with biological systems. mdpi.comresearchgate.net

One of the key factors in the biocompatibility of a material is its surface properties. The introduction of fluorinated side chains, such as the perfluorohexyl group in poly(this compound), can create a low-energy surface that can reduce protein adsorption and cell adhesion. ntu.edu.tw This is a crucial aspect in preventing the foreign body response and improving the long-term performance of implanted devices. Research has shown that fluorinated poly(urethane-acrylate)s exhibit reduced blood platelet adhesion due to their low surface energy and phase-separated microdomain structures. ntu.edu.tw

The development of biocompatible materials often involves blending different polymers to achieve the desired combination of properties. For instance, blending poly(methyl methacrylate) (PMMA) with poly(lactic acid) (PLA) has been investigated for dental applications to create a sustainable biomaterial with enhanced mechanical properties and biocompatibility. nih.gov While this specific example does not involve this compound, it highlights the strategy of polymer blending to tailor material properties for biomedical use. Similarly, copolymers of this compound with other biocompatible monomers could be designed to create materials with specific mechanical, surface, and biological properties.

Furthermore, the ability to sterilize a material without degrading its properties is essential for any biomedical application. Studies on hydrogels based on acrylate derivatives have shown that sterilization methods like steam, radiation, and gas sterilization can be performed without significantly altering the material's swelling, mechanical performance, or chemical structure. rsc.org This indicates that acrylate-based polymers, including those with fluorinated components, have the potential to be developed into sterilizable and therefore clinically viable medical devices. rsc.org

Chemical Sensing and Separation Technologies

Fluorinated polymers, including those derived from this compound, possess unique properties that make them highly suitable for applications in chemical sensing and separation technologies. acs.org Their inherent chemical resistance, thermal stability, and low surface energy are advantageous in these fields. researchgate.netacs.org

In chemical sensing, polymers are often used as coating materials for sensors, such as surface acoustic wave (SAW) devices. mdpi.comresearchgate.net The interaction of analyte molecules with the polymer coating causes a change in a physical property, such as mass or viscoelasticity, which is then detected. The selectivity and sensitivity of the sensor are highly dependent on the chemical nature of the polymer coating. Fluorinated polymers can be designed to have specific interactions with certain analytes, enabling their detection. For example, composites of polyurethane with various sensing polymers, including fluorinated ones, have been developed to create sensor layers with tailored chemical environments for detecting analytes like chloroform (B151607) and p-xylene. mdpi.comresearchgate.net

In the realm of separation technologies, fluorinated polymers are extensively used in the fabrication of membranes for processes like gas separation, pervaporation, and membrane distillation. acs.orgmdpi.com The presence of fluorine atoms in the polymer structure can lead to high fractional free volume, which is beneficial for gas permeability. acs.org The chemical and thermal stability of fluorinated polymers also allows these membranes to be used in harsh operating conditions. acs.org For instance, fluorine-rich poly(arylene amine) membranes have demonstrated excellent performance in the separation of liquid aliphatic hydrocarbons. nih.gov

Copolymers containing this compound can be synthesized to create membranes with specific separation characteristics. The perfluorohexyl side chains can impart hydrophobicity and oleophobicity, which is advantageous for applications such as oil-water separation. acs.org By copolymerizing with other monomers, the membrane's properties, such as pore size and affinity for specific molecules, can be finely tuned. The development of these advanced membrane materials is crucial for improving the efficiency and sustainability of various industrial separation processes. acs.orgnih.gov

Future Research Directions for 3 Perfluorohexyl Propyl Acrylate and Fluorinated Acrylate Polymers

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of fluorinated polymers, including those derived from 3-(perfluorohexyl)propyl acrylate (B77674), has traditionally relied on processes that can involve hazardous materials and generate significant waste. The principles of green chemistry are increasingly guiding future research to develop more environmentally benign synthetic routes.

Key areas of focus include:

Eco-friendly Fluorinating Agents: Research is directed towards replacing harsh and toxic fluorinating agents with greener alternatives. numberanalytics.com Examples of such agents include N-fluorobenzenesulfonimide (NFSI), Selectfluor, and fluorinated ionic liquids. numberanalytics.com

Alternative Solvents: The use of volatile organic compounds (VOCs) as solvents in polymerization is a significant environmental concern. nih.gov Future research will continue to explore greener alternatives such as water, supercritical carbon dioxide, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cygnet 0.0. nih.govmdpi.com Water-based emulsion polymerization, in particular, is a highly desirable approach. mdpi.commdpi.com

Catalyst Development: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. numberanalytics.com This includes designing catalysts that can operate under milder reaction conditions and can be easily separated from the reaction mixture for reuse.

Flow Chemistry and Process Intensification: Continuous flow reactors and microreactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and reduced waste generation. numberanalytics.comuibk.ac.at The application of these technologies to the synthesis of 3-(perfluorohexyl)propyl acrylate and its polymers is a promising area of investigation. uibk.ac.at

A comparative table of traditional versus green synthesis approaches is presented below:

FeatureTraditional SynthesisGreen Chemistry Approach
Fluorinating Agents Often hazardous and toxicNon-toxic or less toxic agents (e.g., NFSI, Selectfluor) numberanalytics.com
Solvents Volatile Organic Compounds (VOCs) nih.govWater, supercritical CO2, ionic liquids, bio-derived solvents nih.govmdpi.com
Reaction Conditions Often harsh (high temperature and pressure)Milder conditions, potentially room temperature numberanalytics.com
Waste Generation Can be significantMinimized through high atom economy and catalyst recycling numberanalytics.comnih.gov
Feedstocks Primarily petroleum-basedIncreasing use of bio-based and renewable feedstocks uibk.ac.at

Exploration of Novel Polymer Architectures and Advanced Functionalities

Beyond linear homopolymers, future research will delve into creating more complex and functional polymer architectures incorporating this compound. These advanced structures can unlock new properties and applications.

Copolymers with Tailored Properties: Copolymerization of this compound with other monomers (both fluorinated and non-fluorinated) allows for the fine-tuning of properties such as glass transition temperature (Tg), surface energy, and mechanical strength. paint.orgyoutube.com This approach enables the design of materials for specific applications, from protective coatings to advanced textiles. paint.orgyoutube.comresearchgate.net

Branched and Hyperbranched Polymers: Moving away from linear chains, the synthesis of branched and hyperbranched fluorinated polymers can lead to materials with unique rheological properties, lower viscosity, and higher solubility.

Block Copolymers and Self-Assembly: The creation of block copolymers containing segments of poly(this compound) and other polymer blocks can lead to self-assembled nanostructures. These structures are of interest for applications in nanotechnology, drug delivery, and advanced coatings.

Hybrid Polymers and Composites: Integrating this compound polymers with inorganic materials (e.g., silica (B1680970), titania) or other organic polymers can create hybrid materials with synergistic properties. mdpi.com For example, fluorinated polyurethane dispersions have been developed to enhance water resistance and mechanical properties. mdpi.com

Stimuli-Responsive Polymers: The introduction of functional groups that respond to external stimuli such as pH, temperature, or light can lead to the development of "smart" materials with switchable properties. researchgate.net

Development of In-Situ and Real-Time Characterization Techniques

A deeper understanding of the polymerization kinetics and polymer structure formation is essential for optimizing the synthesis of fluorinated acrylate polymers. In-situ and real-time characterization techniques provide invaluable insights into these processes as they occur. youtube.com

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the conversion of monomers and the formation of polymer chains in real-time. youtube.com

Scattering Techniques: Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can provide information on the formation of nanoparticles and the evolution of polymer morphology during emulsion or dispersion polymerization.

Calorimetry: In-situ differential scanning calorimetry (DSC) can be employed to study the kinetics of polymerization by measuring the heat flow associated with the reaction.

These techniques will enable researchers to gain a more detailed understanding of reaction mechanisms, leading to better control over the final polymer properties. youtube.com

Integration into Next-Generation Technologies and Smart Materials

The unique properties of polymers derived from this compound make them highly suitable for a range of next-generation technologies and smart materials.

Advanced Coatings: Their low surface energy, hydrophobicity, and oleophobicity make them ideal for developing self-cleaning, anti-fouling, and anti-icing coatings for various surfaces, including architectural materials and aerospace components. youtube.com

Smart Textiles: The incorporation of these polymers into textiles can impart water and oil repellency, stain resistance, and enhanced durability. researchgate.net Future research could focus on creating textiles with tunable properties.

Biomedical Devices: The biocompatibility and low friction of certain fluorinated polymers make them candidates for coatings on medical devices and implants. mdpi.com Research into their use in microfluidic devices and biosensors is also a promising avenue.

Electronics and Optoelectronics: Their low refractive index and dielectric constant are advantageous for applications in optical fibers, flexible displays, and as insulating layers in microelectronics. polysciences.com

Energy Storage and Conversion: Fluorinated polymers can be used as binders or separators in high-performance batteries and fuel cells due to their chemical and thermal stability. youtube.com

The development of smart materials based on fluorinated acrylates could include: researchgate.netelsevierpure.com

Smart Material ApplicationPotential Functionality
Self-Healing Materials Polymers that can repair themselves after damage, extending the lifespan of coatings and components.
Shape-Memory Polymers Materials that can change their shape in response to an external stimulus like temperature.
Sensors Polymers that change their optical or electrical properties in the presence of specific analytes.
Actuators Materials that can convert energy into mechanical motion, for use in soft robotics and micro-actuators.

Advanced Methodologies for Environmental Lifecycle Assessment

As with all synthetic materials, a thorough understanding of the environmental fate and impact of this compound and its polymers is crucial. Advanced lifecycle assessment (LCA) methodologies are needed to evaluate their environmental footprint from cradle to grave. epa.govcorbion.com

Degradation and Persistence: Research is needed to understand the long-term environmental fate of these polymers. While the strong carbon-fluorine bond contributes to their durability, it also raises concerns about their persistence in the environment. mdpi.com Studies on their potential for biodegradation and the identification of any persistent degradation products are essential.

Toxicity and Bioaccumulation: A comprehensive assessment of the ecotoxicity and potential for bioaccumulation of this compound and its breakdown products is required. nih.gov This includes investigating their effects on various organisms and ecosystems.

Recycling and End-of-Life Management: Developing effective strategies for recycling and managing the waste generated from products containing these polymers is a critical area of future research. This could involve chemical recycling methods to recover the monomers or the development of biodegradable fluorinated polymers.

By focusing on these future research directions, the scientific community can continue to innovate with this compound and other fluorinated polymers while addressing the associated environmental and sustainability challenges.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-(perfluorohexyl)propyl acrylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via alkylation of precursor molecules with fluorinated reagents. For example, 3-(perfluorohexyl)propyl iodide can react with acrylate derivatives under NaH/DMF conditions, yielding ~61% after recrystallization . Optimizing solvent polarity (e.g., DMF for enhanced reactivity) and temperature (room temperature to 60°C) is critical to minimize side reactions and improve purity. Structural confirmation requires NMR and FTIR to verify the perfluorohexyl chain (-C₆F₁₃) and acrylate ester linkage .

Q. How can researchers characterize the physicochemical properties of this compound for material science applications?

  • Methodology : Key properties include refractive index (n=1.3560 for poly(undecafluorohexyl acrylate)), thermal stability (TGA/DSC), and surface energy (contact angle measurements). Refractive indices of fluorinated acrylates are critical for optical applications, with variations observed based on fluorine content and polymer backbone rigidity . Chromatography (HPLC/GPC) and mass spectrometry (ESI-MS) validate molecular weight and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Classified as hazardous (WGK 3), it requires PPE (nitrile gloves, lab coat, goggles) and ventilation. Avoid inhalation/contact; wash thoroughly after handling. Safety Data Sheets (SDS) must be reviewed, emphasizing flammability (Flash Point: closed cup method) and skin irritation risks . Storage at <0°C with stabilizers (e.g., BHT, MEHQ) prevents polymerization .

Q. What are the primary applications of this compound in surface engineering or polymer science?

  • Methodology : Its fluorinated tail confers hydrophobicity and chemical resistance. Used in photolithography to create wettability-patterned surfaces (e.g., hydrophilic 3-(acryloyloxy)-2-hydroxypropyl methacrylate vs. oleophilic lauryl acrylate copolymers) for porous media studies . In polymer blends, it enhances thermal stability and reduces surface energy for coatings .

Advanced Research Questions

Q. How can researchers design experiments to achieve controlled surface wettability using this compound-based copolymers?

  • Methodology : UV lithography enables spatial control of wettability. A single-step process involves copolymerizing with hydrophilic (e.g., 2-hydroxyethyl acrylate) or oleophilic (e.g., hexanediol diacrylate) monomers. Adjusting monomer ratios and UV exposure time tailors contact angles (10°–120°). Validate patterns via atomic force microscopy (AFM) and XPS for surface chemistry .

Q. What experimental strategies resolve contradictions in fluoropolymer solubility data (e.g., insolubility in perfluorinated solvents)?

  • Methodology : Evidence shows that increasing fluorine content (e.g., using 3-(perfluorooctyl)propyl iodide instead of perfluorohexyl derivatives) improves solubility in perfluorosolvents . Alternatively, introduce polar co-monomers (e.g., acrylamide) to balance hydrophobicity. Solubility parameters (Hansen or Hoy models) guide solvent selection.

Q. How do degradation pathways of this compound impact environmental risk assessments?

  • Methodology : Hydrolysis under acidic/alkaline conditions releases propanol and perfluorinated carboxylic acids. Use LC-MS/MS to identify degradation products and assess toxicity via in silico models (ECOSAR, EPI Suite). Compare with regulatory thresholds (e.g., EFSA’s ADI for related fluorinated compounds) .

Q. What advanced techniques quantify fluorine distribution in copolymer matrices?

  • Methodology : Time-of-flight secondary ion mass spectrometry (ToF-SIMS) maps fluorine spatial distribution. Solid-state NMR (¹⁹F) reveals chain mobility and crystallinity. Pair with DSC to correlate thermal transitions with fluorine homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.